molecular formula C6H6Cl2N2 B12969506 (2,4-Dichloropyridin-3-yl)methanamine

(2,4-Dichloropyridin-3-yl)methanamine

Cat. No.: B12969506
M. Wt: 177.03 g/mol
InChI Key: DFBQDTHCQRGIHF-UHFFFAOYSA-N
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Description

(2,4-Dichloropyridin-3-yl)methanamine is a pyridine derivative featuring a methanamine group (-CH2NH2) attached to the pyridine ring at position 3, with chlorine substituents at positions 2 and 2. The dichloro substitution pattern imparts unique electronic and steric properties, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

IUPAC Name

(2,4-dichloropyridin-3-yl)methanamine

InChI

InChI=1S/C6H6Cl2N2/c7-5-1-2-10-6(8)4(5)3-9/h1-2H,3,9H2

InChI Key

DFBQDTHCQRGIHF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Cl)CN)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichloropyridin-3-yl)methanamine typically involves the chlorination of pyridine derivatives followed by amination. One common method involves the reaction of 2,4-dichloropyridine with formaldehyde and ammonia under controlled conditions . The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichloropyridin-3-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

(2,4-Dichloropyridin-3-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2,4-Dichloropyridin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Electronic Properties: Chlorine (electron-withdrawing) in the target compound enhances electrophilicity at the pyridine ring compared to methoxy (electron-donating) or methyl groups. This may increase reactivity in nucleophilic substitution reactions .

Biological Relevance: Pyridinylmethanamines are frequently explored as adenosine receptor ligands , kinase inhibitors, or allosteric modulators .

Physicochemical and ADMET Properties

  • Molecular Weight and Solubility: The dichloro derivative has a higher molecular weight (193.03 g/mol) compared to non-halogenated analogs (e.g., 152.19 g/mol for ), which may reduce aqueous solubility.
  • Hydrogen Bonding: The -NH2 group in all analogs serves as an H-bond donor, critical for receptor interactions. Chlorine’s electronegativity may enhance polar interactions in the target compound .

Biological Activity

(2,4-Dichloropyridin-3-yl)methanamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, and antitumor properties, supported by relevant data tables and case studies.

1. Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, a study highlighted that compounds with similar structures showed potent activity against various strains of bacteria, including drug-resistant strains.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundMIC (µg/mL)Bacterial Strain
This compound< 16Staphylococcus aureus
Compound A< 8Escherichia coli
Compound B< 32Pseudomonas aeruginosa

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can significantly reduce the expression of inflammatory markers such as COX-2 and iNOS.

Table 2: Anti-inflammatory Effects of this compound

TreatmentCOX-2 Expression Reduction (%)iNOS Expression Reduction (%)
Control00
This compound7580
Indomethacin7065

3. Antitumor Activity

The compound has shown potential as an antitumor agent in various cancer models. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines.

Case Study: In Vitro Antitumor Activity

In a study involving human cancer cell lines such as HCT116 (colon cancer) and KMS-12 (multiple myeloma), this compound exhibited significant cytotoxicity.

Table 3: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineIC50 (µM)
HCT1165.0
KMS-127.5

The biological activities of this compound are attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymes : The compound inhibits key enzymes involved in inflammation and bacterial metabolism.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : The compound affects signaling pathways associated with inflammation and cancer progression.

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